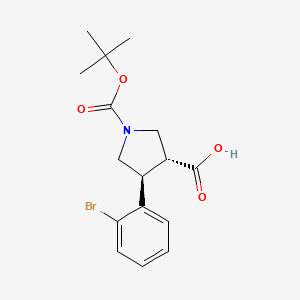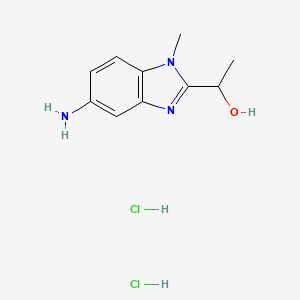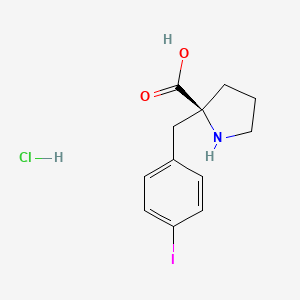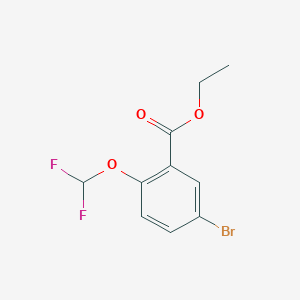
N-メチル-2-(2-フェニル-1H-イミダゾール-1-イル)エタンアミン二塩酸塩
説明
N-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3 and its molecular weight is 274.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
イミダゾール誘導体は、その生物活性のため、多くの医薬品の基礎構造となっています。 対象の化合物は、抗菌性、抗マイコバクテリア性、抗炎症性、および抗腫瘍性を持つ薬物の合成に使用できます . 例えば、それは結核菌に対する抗結核活性を有する化合物の前駆体となりえます .
農薬開発
農薬業界では、イミダゾール誘導体は、殺虫剤や殺菌剤の製造に重要な役割を果たしています。 イミダゾールの構造モチーフは、作物に影響を与える害虫や病気を防除するのに役立つ、新しい農薬を開発する鍵となります .
機能性材料
イミダゾール誘導体の汎用性は、機能性材料の開発にも及んでいます。 これらの材料は、オプトエレクトロニクス、高分子化学、および太陽電池の構成要素など、さまざまな分野で応用されています .
触媒
イミダゾールとその誘導体は、触媒において配位子として使用されます。 それらは、さまざまな化学物質の合成における工業プロセスにおいて不可欠な、触媒反応の効率を高めることができます .
有機合成方法論
この化合物は、新規な有機合成方法論の開発に関与することができます。 例えば、それは、有機化学において貴重な、三置換イミダゾールの合成のための、N-ヘテロ環状カルベン(NHC)触媒プロトコルで使用できます .
抗腫瘍活性
イミダゾールの特定の誘導体は、抗腫瘍活性において有望であることが示されています。 それらは、MDA-MB-231、A375、およびHCT116などのさまざまな癌細胞株に対して顕著な活性を示す化合物を生成するために使用できます .
作用機序
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
生化学分析
Biochemical Properties
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound can interact with cytochrome P450 enzymes, affecting their metabolic activities . Additionally, it may bind to specific protein receptors, altering their signaling pathways and influencing cellular responses .
Cellular Effects
The effects of n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular functions . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activities . Additionally, the compound can interact with DNA-binding proteins, influencing gene expression by modulating transcriptional activities . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects underscore the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can also affect the levels of metabolites within cells, altering the overall metabolic flux . These interactions highlight its role in modulating biochemical processes at the metabolic level.
Transport and Distribution
The transport and distribution of n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. These properties determine the compound’s localization and accumulation in target tissues.
特性
IUPAC Name |
N-methyl-2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-13-7-9-15-10-8-14-12(15)11-5-3-2-4-6-11;;/h2-6,8,10,13H,7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDAPVOXLVJXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[4-Nitro-2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1388221.png)


![N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine](/img/structure/B1388226.png)
